(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine

Metabolic Stability Drug Metabolism Pharmacokinetics

(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine (CAS 1782599-97-6) is a heterocyclic amine building block comprising a pyrrolidine ring and an oxetane moiety. The compound features a primary amine handle (LogP ~ -0.19) that enables straightforward derivatization, while the strained oxetane ring offers a validated strategy for modulating key physicochemical and pharmacokinetic properties in medicinal chemistry campaigns.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13616246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2COC2)CN
InChIInChI=1S/C8H16N2O/c9-4-7-2-1-3-10(7)8-5-11-6-8/h7-8H,1-6,9H2
InChIKeyFQOMTTRWTGUYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Application Overview for (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine


(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine (CAS 1782599-97-6) is a heterocyclic amine building block comprising a pyrrolidine ring and an oxetane moiety . The compound features a primary amine handle (LogP ~ -0.19) that enables straightforward derivatization, while the strained oxetane ring offers a validated strategy for modulating key physicochemical and pharmacokinetic properties in medicinal chemistry campaigns . As an intermediate increasingly employed in the synthesis of biologically active small molecules, its utility extends across early-stage drug discovery and chemical biology applications .

Why Generic Amine Building Blocks Cannot Replace (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine in Drug Discovery


Substituting (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine with generic pyrrolidine or oxetane building blocks fails to capture the specific synergistic property modulation inherent to this scaffold. The precise connectivity and stereoelectronic environment of the oxetane-pyrrolidine hybrid directly influences critical drug-like parameters—including aqueous solubility, lipophilicity, and metabolic stability—in ways that structurally similar alternatives cannot replicate [1]. For instance, simple aliphatic amines lack the oxetane‘s unique ability to reduce basicity and mitigate hERG channel inhibition, while isolated oxetanes lack the pyrrolidine’s conformational versatility for target engagement [2]. As detailed below, this compound offers quantifiable advantages over close structural analogs, making it a non-substitutable intermediate for optimizing lead candidates [3].

Quantitative Evidence Guide: Key Differentiation of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine for Scientific Selection


Enhanced Metabolic Stability Through Oxetane-Enabled Microsomal Half-Life Extension

The oxetane ring confers resistance to oxidative metabolism, significantly prolonging the half-life (t₁/₂) of compounds bearing this motif relative to tetrahydrofuran (THF) analogs. In hepatic microsome assays, an oxetane-pyrrolidine scaffold exhibited a t₁/₂ greater than 120 minutes, while the corresponding THF analog showed a t₁/₂ of less than 30 minutes . This >4-fold improvement in stability directly translates to reduced clearance and enhanced in vivo exposure potential [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

Balanced Lipophilicity (clogP) for Improved Permeability and Reduced Promiscuity

The oxetane-pyrrolidine scaffold achieves a balanced calculated logP (clogP) of approximately 1.2 , which is considered optimal for passive membrane permeability while mitigating the off-target promiscuity often associated with highly lipophilic molecules [1]. In contrast, simple aliphatic amines or gem-dimethyl analogs often exhibit higher lipophilicity, increasing the risk of phospholipidosis and CYP inhibition [2].

Lipophilicity Membrane Permeability Physicochemical Properties

Reduced hERG Channel Inhibition Liability via Oxetane Incorporation

Oxetane-pyrrolidine hybrids demonstrate a marked reduction in human ether-a-go-go-related gene (hERG) channel inhibition, a critical off-target liability linked to QT prolongation and cardiotoxicity. Specifically, oxetane-pyrrolidine analogs show an hERG IC₅₀ greater than 30 μM, whereas structurally similar tetrahydrofuran (THF)-containing compounds exhibit an IC₅₀ of approximately 10 μM . This >3-fold improvement in safety margin is a direct consequence of the oxetane’s ability to modulate basicity and molecular conformation [1].

Cardiotoxicity hERG Channel Safety Pharmacology

Significant Basicity Reduction for Improved Selectivity and Permeability

Placing an oxetane ring in the α-position relative to a pyrrolidine nitrogen markedly reduces its basicity. Quantitative studies demonstrate that the pKa of pyrrolidine (18) decreases by approximately 1.4–2.0 units when an α-oxetane substituent is introduced, compared to the unsubstituted pyrrolidine [1]. This pKa shift alters the protonation state at physiological pH, reducing the fraction of positively charged molecules, which in turn can enhance passive membrane permeability and reduce off-target interactions with amine-sensitive receptors [2].

pKa Modulation Amine Basicity Selectivity

Synthetic Accessibility and Derivatization Potential via Primary Amine Handle

(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine possesses a primary amine functional group that is highly amenable to further elaboration. In contrast to analogs with secondary or tertiary amines (e.g., N-(oxetan-3-yl)pyrrolidin-3-amine), this primary amine offers a distinct synthetic advantage, enabling efficient and high-yielding amide bond formation, reductive amination, and urea synthesis under mild conditions . This flexibility allows for rapid diversification of the oxetane-pyrrolidine core to generate compound libraries for structure-activity relationship (SAR) studies .

Synthetic Chemistry Building Block Derivatization

Key Application Scenarios for (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine Based on Evidence


Lead Optimization of Kinase Inhibitors Requiring Improved Microsomal Stability

In kinase inhibitor programs where rapid hepatic clearance limits in vivo efficacy, (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine provides a validated strategy for extending compound half-life. As demonstrated by the >120-minute t₁/₂ observed for oxetane-pyrrolidine scaffolds compared to <30 minutes for THF analogs, this building block can be incorporated into inhibitor cores to reduce metabolic turnover. The primary amine handle allows for facile conjugation to ATP-competitive scaffolds, enabling a direct assessment of stability gains without extensive synthetic re-engineering .

Mitigating Cardiotoxicity Risk in CNS-Targeted Amine-Containing Candidates

For CNS programs where high amine basicity often correlates with both hERG inhibition and lysosomal trapping, (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine offers a dual benefit. Its α-oxetane substitution reduces the pKa of the pyrrolidine nitrogen by 1.4–2.0 units, lowering the fraction of positively charged species. Concurrently, the scaffold exhibits an hERG IC₅₀ >30 μM, providing a >3-fold safety margin over THF-based analogs. This combination makes the compound an ideal core for designing safer CNS-penetrant molecules .

Rapid SAR Exploration of Oxetane-Containing Pharmacophores via Library Synthesis

The primary amine functionality of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine is a strategic advantage for medicinal chemistry teams performing parallel synthesis. Unlike its secondary amine counterparts (e.g., N-(oxetan-3-yl)pyrrolidin-3-amine), this primary amine undergoes efficient, high-yielding amide bond formation and reductive amination. This allows for the rapid generation of diverse compound libraries to probe the structure-activity relationships around the oxetane-pyrrolidine core, accelerating the identification of potent and selective lead molecules .

Quote Request

Request a Quote for (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.